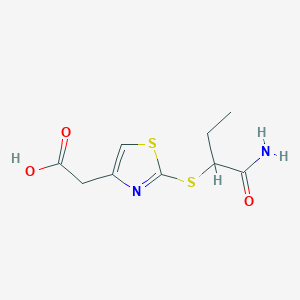

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

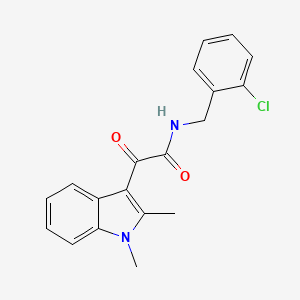

2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Acute Toxicity of 1,2,4-Triazole Derivatives :

- A study by Salionov (2015) investigated derivatives of 1,2,4-triazole, including those related to 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid. These compounds displayed a range of biological activities like analgesic, anti-inflammatory, and mild antimicrobial effects. They were also used as intermediates in the synthesis of various structures (Salionov, 2015).

Novel Azetidinone and Thiazolidinones Synthesis :

- Research by Patel and Mehta (2006) involved the condensation of an amine derived from 2-acetylnaphthalene with aromatic aldehydes, leading to compounds related to the chemical . These compounds were screened against bacterial strains (Patel & Mehta, 2006).

Biological and Medicinal Applications

Antimicrobial Activity of Thiazol Derivatives :

- Verma et al. (2003) synthesized derivatives of 2-(2-naphthyl)-thiazol-5-yl-acetic acids, demonstrating moderate antimicrobial activity. This implies potential applications in developing antimicrobial agents (Verma et al., 2003).

Synthesis of Isoxazolylpyrrolones :

- Sakhno et al. (2021) reported the synthesis of [2-Aryl-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]acetic acids, indicating the diverse chemical applications of related compounds (Sakhno et al., 2021).

Aldose Reductase Inhibitors :

- A study by Kučerová-Chlupáčová et al. (2020) found that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to the chemical , are potent aldose reductase inhibitors, highlighting their potential in clinical applications (Kučerová-Chlupáčová et al., 2020).

Anti-Inflammatory and Analgesic Activities :

- Research by Attimarad et al. (2017) on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, related to the compound of interest, showed significant anti-inflammatory and analgesic activities, suggesting their use in pain management (Attimarad et al., 2017).

Industrial Applications

Bi-Heterocycles as Anti-Diabetic Agents :

- Abbasi et al. (2020) synthesized S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, indicating the utility of similar compounds in developing anti-diabetic medications (Abbasi et al., 2020).

Synthesis for Industrial Applications :

- Shafi et al. (2021) worked on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial uses, demonstrating the broad applicability of such compounds in various sectors (Shafi et al., 2021).

Direcciones Futuras

Thiazole derivatives have shown a wide range of biological activities, and there is ongoing research to design and develop new compounds related to this scaffold to act as drug molecules with lesser side effects . Therefore, 2-(2-((1-Amino-1-oxobutan-2-yl)thio)thiazol-4-yl)acetic acid, being a thiazole derivative, could also be a subject of future research in medicinal chemistry.

Propiedades

IUPAC Name |

2-[2-(1-amino-1-oxobutan-2-yl)sulfanyl-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S2/c1-2-6(8(10)14)16-9-11-5(4-15-9)3-7(12)13/h4,6H,2-3H2,1H3,(H2,10,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMRYSRYVCPIOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)SC1=NC(=CS1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)

![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)